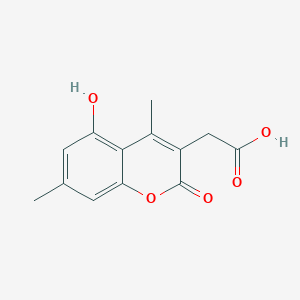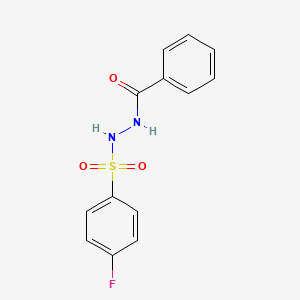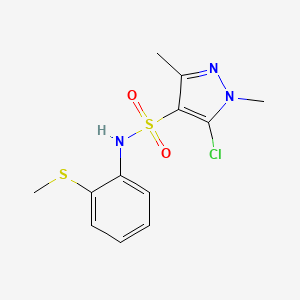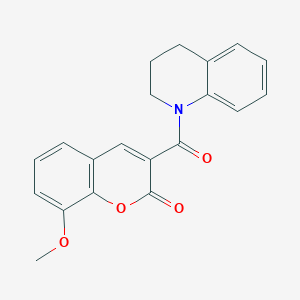
1-(3-(Methylsulfonyl)phenyl)piperazine
Overview
Description
1-(3-(Methylsulfonyl)phenyl)piperazine, also known as MSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties. The purpose of
Scientific Research Applications
Antipsychotic Agent Development
1-(3-(Methylsulfonyl)phenyl)piperazine derivatives, such as (piperazin-1-yl-phenyl)-arylsulfonamides, have been synthesized and identified for their high affinities towards 5-HT(2C) and 5-HT(6) receptors, which are crucial in the development of atypical antipsychotic agents. These compounds exhibit antagonistic activity in functional assays for these receptors, underscoring their potential in treating psychiatric disorders (Park et al., 2010).
Pharmacokinetic Analysis
A method for determining a non-peptide oxytocin receptor antagonist in human plasma, which involves 1-(((7,7-dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl) butyramido)-bicyclo[2.2.1]-heptan-1(S)-yl) methyl) sulfonyl) - 4 - (2 - methyl-phenyl)-piperazine (L-368,899) is described. This showcases the compound's relevance in pharmacokinetic analysis and its potential therapeutic applications (Kline, Kusma & Matuszewski, 1999).
Metabolic Pathways in Drug Development
The compound 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004) is a novel antidepressant whose metabolism involves various cytochrome P450 enzymes. Understanding these metabolic pathways is crucial for the drug's development, especially in terms of safety and efficacy (Hvenegaard et al., 2012).
Adenosine Receptor Antagonists
Piperazine derivatives have been developed as potent adenosine A2B receptor antagonists. These compounds, including 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, have shown high selectivity and efficacy, which is significant in the development of drugs targeting adenosine receptors for various therapeutic applications (Borrmann et al., 2009).
Antibacterial Agent Synthesis
Synthesis of N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine has been explored for their potential as antibacterial agents. These derivatives have been tested against bacterial strains like Bacillus subtilis and Escherichia coli, indicating their potential in developing new antibacterial treatments (Abbasi et al., 2020).
Anticancer Research
This compound derivatives have been studied for their anticancer activities. For instance, some derivatives with a piperazine substituent have shown promising results in cancer cell line screenings, highlighting their potential in anticancer drug development (Turov, 2020).
properties
IUPAC Name |
1-(3-methylsulfonylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-16(14,15)11-4-2-3-10(9-11)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXHTUGKUYQLCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Chlorophenyl)-4-{3-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2474219.png)




![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2474227.png)

![2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2474231.png)



![1,3-dimethyl-5-((4-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2474239.png)
![1-(4-Cyclohexylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2474240.png)
